molecular formula C15H14N2O5 B2784893 methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate CAS No. 294194-17-5

methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate

Cat. No.: B2784893
CAS No.: 294194-17-5
M. Wt: 302.286
InChI Key: AODRHYSWYCWWDS-UHFFFAOYSA-N
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Description

Methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate is a useful research compound. Its molecular formula is C15H14N2O5 and its molecular weight is 302.286. The purity is usually 95%.
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Biological Activity

Methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features an imidazole ring fused with an oxazine moiety, characterized by the following molecular formula:

  • Molecular Formula : C₁₅H₁₄N₂O₅
  • Molecular Weight : 302.29 g/mol
  • CAS Number : 294194-17-5

The presence of both nitrogen and oxygen in its structure contributes to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

  • Cyclization Reactions : Utilizing metal nanoparticles or catalytic systems to promote the formation of heterocycles.
  • Functional Group Modifications : Adjusting reaction conditions (temperature, solvents) to enhance yield and purity.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

Anticancer Activity

Research has shown that derivatives of similar heterocyclic compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxic Effects : Compounds related to methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine have been tested against solid tumors with varying success rates.

Anti-inflammatory Properties

Studies suggest that this compound may modulate inflammatory pathways:

  • Cytokine Release : It has shown effects on the release of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.

Antimicrobial Activity

While some derivatives have demonstrated antimicrobial properties against specific bacterial strains, the activity of methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine remains to be fully characterized.

The exact mechanism of action for methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine is not completely understood but may involve:

  • Electrophilic Interactions : The carbonyl group and imidazole nitrogen may facilitate interactions with biological targets.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
Methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylateStructureContains a methyl group on the phenyl ring; potential for similar biological activity.
Dihydroimidazo[4,5-b]pyridine derivativesStructureExhibits different ring fusion; studied for neuroprotective effects.
Oxazepine derivativesStructureKnown for their role in CNS activity; different heterocyclic framework.

The uniqueness of methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine lies in its specific combination of functional groups that enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have evaluated the pharmacological potential of this compound in various contexts:

  • Anticancer Studies : A study demonstrated that related compounds could inhibit tumor growth in vitro and in vivo models.
  • Inflammation Models : Research indicated that certain derivatives could reduce inflammation markers in cell cultures.

Properties

IUPAC Name

methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydroimidazo[5,1-c][1,4]oxazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-20-14(18)12-13-15(19)22-11(7-17(13)9-16-12)8-21-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODRHYSWYCWWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=O)OC(CN2C=N1)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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